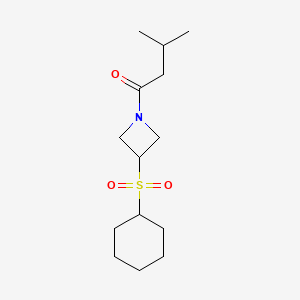

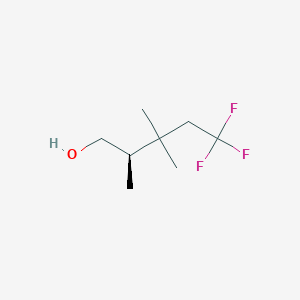

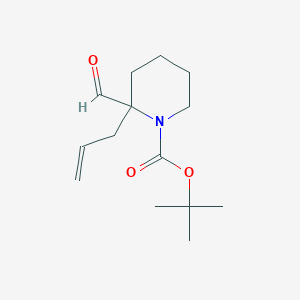

![molecular formula C17H21N5O2 B2884181 8-[(3-Phenylpropyl)Amino]Caffeine](/img/structure/B2884181.png)

8-[(3-Phenylpropyl)Amino]Caffeine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“8-[(3-Phenylpropyl)Amino]Caffeine” is a derivative of caffeine, a stimulant found in various foods and drinks . Caffeine is a wakefulness-promoting medication used in the treatment of excessive sleepiness related to narcolepsy and sleep apnea . It is a norepinephrine–dopamine reuptake inhibitor (NDRI) and is thought to work by increasing levels of the neurotransmitters norepinephrine and dopamine in the brain .

Synthesis Analysis

The synthesis of caffeine derivatives involves various chemical reactions . For instance, the synthesis of 8-caffeinyl-triazolylmethoxy hybrid conjugates was initiated by the bromination of caffeine to increase the positive charge density on C (8) for the subsequent SNAr-type reaction .Molecular Structure Analysis

The molecular structure of caffeine and its derivatives plays a crucial role in their function . Caffeine is a xanthine alkaloid derived from plants . The main synthesis pathway of caffeine in tea and coffee plants is a four-step sequence consisting of three methylation reactions and one nucleosidase reaction using xanthine as a precursor .Chemical Reactions Analysis

Caffeine undergoes various chemical reactions in the body . It is metabolized in the liver by the cytochrome P-450 enzyme system to the main product paraxanthine and the additional products theobromine and theophylline . In bacteria, caffeine degradation occurs mainly through the pathways of N-demethylation and C-8 oxidation .Physical and Chemical Properties Analysis

Caffeine has specific physical and chemical properties . It contains 2–3% caffeine, 3–5% tannins, 13% proteins, and 10–15% fixed oils . In the seeds, caffeine is present as a salt of chlorogenic acid (CGA). It also contains oil and wax .Applications De Recherche Scientifique

Metabolic Modulation

8-(3-phenylpropyl)-1,3,7-triethylxanthine (PTX), a novel adenosine antagonist with higher receptor affinity than caffeine, exhibits stronger metabolic modulating effects. It enhances glucose, pyruvate, and glutamine consumption, and increases lactate, alanine, and acetate production. PTX also decreases protein oxidation, thereby protecting against oxidative stress-induced damage. This makes PTX a promising candidate for novel drug design due to its strong, non-cytotoxic metabolic modulation capabilities (Carrageta et al., 2018).

Adenosine Receptor Antagonism

A study on the effects of various xanthine derivatives, including 8-phenyltheophylline, demonstrates that specific xanthine derivatives like XAC can be cardioselective adenosine antagonists. This implies potential applications in cardiovascular therapeutics, where adenosine receptor antagonism is desired (Fredholm et al., 1987).

Metabolic Activation in Carcinogenesis

Human cytochrome P-450PA (P-450IA2) is responsible for the hepatic 3-demethylation of caffeine and N-oxidation of carcinogenic arylamines. Understanding the role of cytochrome P-450PA in caffeine metabolism is crucial for characterizing arylamine N-oxidation phenotypes and assessing susceptibility to arylamine-induced cancers (Butler et al., 1989).

Antagonism at A1- and A2-Adenosine Receptors

1,3-Dialkyl-8-(p-sulfophenyl)xanthines, including derivatives of 8-phenylcaffeine, act as potent antagonists at A1- and A2-adenosine receptors. This suggests their potential therapeutic application in conditions where modulation of these receptors is beneficial (Daly et al., 1985).

Oxidation in Free Radical Mediated Processes

Caffeine and related methylxanthines undergo oxidation in free radical-mediated processes, producing hydroxylated analogues and other oxidation products. This is relevant in understanding the impact of such processes in food and beverage stability and in assessing the effects of nutrient additives and supplements (Stadler et al., 1996).

Caffeine Biosynthesis

The study of 7-Methylxanthine Methyltransferase in coffee plants contributes to our understanding of caffeine biosynthesis. This is significant for agricultural and food sciences, particularly in relation to coffee and tea production (Ogawa et al., 2001).

Synthetic Transformations in Drug Design

Synthetic transformations of sesquiterpene lactones, including 8-(Aminoalkylamino)caffeine, have been studied for their high reactivity in Michael reactions. This opens up avenues for novel drug designs involving caffeine and related compounds (Reshetnikov et al., 2020).

Voltammetric Determination in Beverages

A study on the simultaneous determination of caffeine and paracetamol by square wave voltammetry at modified electrodes is relevant for analytical chemistry, particularly in quality control of beverages and pharmaceutical products (Tefera et al., 2016).

Orientations Futures

The future directions for caffeine and its derivatives are promising . Caffeine has been used in various applications, including metabolic phenotyping and liver function testing . There is also interest in using caffeine as a catalyst in diverse multicomponent reactions . The chemistry of caffeine and its applications for sustainable organic transformations could stimulate new thinking and open new avenues in this field .

Mécanisme D'action

Target of Action

The primary target of 8-[(3-Phenylpropyl)Amino]Caffeine is likely to be similar to that of caffeine, which is the adenosine receptor . Adenosine receptors play a crucial role in biochemical processes like energy transfer and signal transduction . The compound also shares structural similarities with phenylpropylamines, which are known to interact with adrenergic receptors .

Mode of Action

This compound, like caffeine, likely acts as an antagonist at adenosine receptors, blocking the action of adenosine and preventing the onset of drowsiness induced by adenosine . It may also interact with adrenergic receptors, similar to phenylpropylamines .

Biochemical Pathways

The compound is likely to affect the same biochemical pathways as caffeine. Caffeine is known to block adenosine receptors, which can lead to increased levels of neurotransmitters like dopamine and glutamate . This can stimulate certain portions of the autonomic nervous system . The compound might also affect the pathways involved in the metabolism of phenylpropylamines .

Pharmacokinetics

Caffeine is almost exclusively metabolized in the liver by the cytochrome p-450 enzyme system to the main product paraxanthine and the additional products theobromine and theophylline . These properties could potentially impact the bioavailability of this compound.

Result of Action

The molecular and cellular effects of this compound are likely to be similar to those of caffeine, which include increased wakefulness, better ability to concentrate, and stimulation of certain portions of the autonomic nervous system . The compound’s interaction with adrenergic receptors could also lead to effects similar to those of phenylpropylamines .

Action Environment

Environmental factors such as pH, temperature, and the presence of other substances could potentially influence the action, efficacy, and stability of this compound. For instance, the compound’s action could be influenced by the presence of other substances that compete for the same receptors

Analyse Biochimique

Biochemical Properties

. As a derivative of caffeine, it may interact with various enzymes, proteins, and other biomolecules. Caffeine is known to interact with adenosine receptors, inhibiting their activity and leading to increased alertness and reduced fatigue

Cellular Effects

. Caffeine, the parent compound, is known to have various effects on cells. It can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

. Caffeine, its parent compound, acts as an antagonist to adenosine receptors, which are critical drug targets for treating heart failure, cancer, and neurological diseases

Temporal Effects in Laboratory Settings

. Caffeine has been shown to have a small but positive effect on endurance time-trial performance

Dosage Effects in Animal Models

. Caffeine has been shown to have a dose-dependent effect on performance in animal models

Metabolic Pathways

. Caffeine is metabolized primarily through N-demethylation to paraxanthine

Transport and Distribution

. Caffeine is known to be rapidly and completely absorbed orally, with only a small fraction excreted unchanged in the urine

Subcellular Localization

Caffeine, as a small molecule, can diffuse freely across cell membranes and may be found throughout the cell

Propriétés

IUPAC Name |

1,3,7-trimethyl-8-(3-phenylpropylamino)purine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N5O2/c1-20-13-14(21(2)17(24)22(3)15(13)23)19-16(20)18-11-7-10-12-8-5-4-6-9-12/h4-6,8-9H,7,10-11H2,1-3H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKQFDCUGMWKOAL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(N=C1NCCCC3=CC=CC=C3)N(C(=O)N(C2=O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

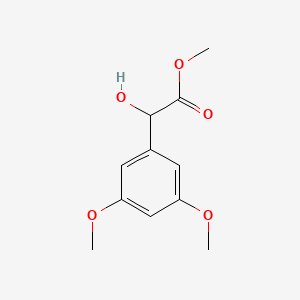

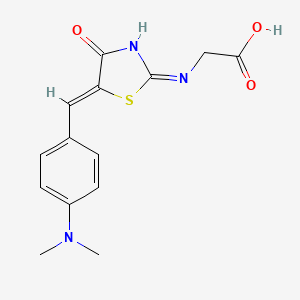

![N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]quinoline-8-sulfonamide](/img/structure/B2884108.png)

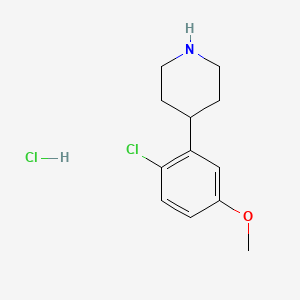

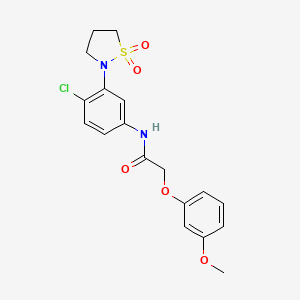

![4-Methoxyfuro[3,2-c]pyridine](/img/structure/B2884111.png)

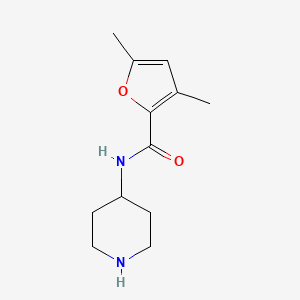

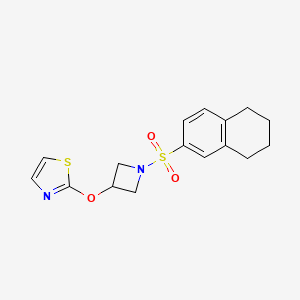

![2-({5-ethyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B2884116.png)

![6-Amino-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one;hydrochloride](/img/structure/B2884117.png)

![N-(3-cyanothiolan-3-yl)-1-[(4-fluorophenyl)methyl]-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B2884118.png)